HyP-1 is primarily sourced from collagen-rich tissues, such as skin, cartilage, and bones. It can also be synthesized through chemical methods or extracted from natural sources like the plant Hypericum perforatum (St. John's wort), where it plays a role in the biosynthesis of hypericin, a compound with various pharmacological effects .
HyP-1 is classified as an amino acid derivative. It falls within the broader category of non-proteinogenic amino acids, which are not incorporated into proteins during translation but are vital for various biological functions.
The synthesis of HyP-1 can be achieved through several methods:
In laboratory settings, hydroxyproline can be synthesized via:
The molecular structure of HyP-1 features a five-membered ring with a hydroxyl group attached to the carbon atom adjacent to the nitrogen atom of the proline ring. This modification enhances hydrogen bonding capabilities and contributes to the stability of collagen structures.
The molecular formula for hydroxyproline is , with a molecular weight of approximately 131.13 g/mol. Its structural representation includes:
HyP-1 participates in various chemical reactions typical for amino acids and their derivatives:
The oxidation of hydroxyproline typically involves reagents such as peracids or transition metal catalysts that facilitate the formation of reactive intermediates capable of further reactions.
In biological contexts, HyP-1 plays a crucial role in stabilizing collagen structures through hydrogen bonding and hydrophobic interactions within triple-helical formations. The presence of hydroxyproline enhances the thermal stability and structural integrity of collagen fibers.
Studies have shown that peptides rich in hydroxyproline exhibit increased resistance to thermal denaturation compared to those lacking this amino acid . The stabilization mechanism involves both intramolecular and intermolecular interactions facilitated by hydroxyproline's hydroxyl group.
HyP-1 is typically a white crystalline solid at room temperature with high solubility in water due to its polar hydroxyl group.
Key chemical properties include:
Relevant analyses indicate that HyP-1 retains its structural integrity under various environmental conditions, making it suitable for diverse applications .
HyP-1 has numerous applications across various scientific domains:
HyP-1 belongs to the pathogenesis-related class 10 (PR-10) protein family, characterized by a conserved three-dimensional fold known as the Bet v 1 scaffold. This architecture comprises a curved seven-stranded antiparallel β-sheet (arranged in topology 1765432) that forms a "gripping hand" configuration around a C-terminal α-helix (α3). The scaffold creates an expansive hydrophobic cavity between the β-sheet and α3-helix, with two primary access points (E1 and E2) permitting ligand entry [1] [6]. This structural motif is evolutionarily ancient, traceable to the last universal common ancestor (LUCA), where it likely functioned in hydrophobic ligand binding. The Bet v 1 fold has diversified into 11 distinct protein families across all superkingdoms (Archaea, Bacteria, Eukarya), including steroidogenic START domains, polyketide cyclases, and plant PR-10 proteins [6].
Within vascular plants, PR-10 proteins exhibit significant sequence divergence (<25% identity between HyP-1 and birch Bet v 1) but retain the conserved structural core. HyP-1’s gene structure (exon-intron organization) aligns with typical pr-10 genes, confirming its classification within this family despite initial misassignment as a phenolic oxidase [1] [5]. In situ hybridization reveals hyp-1 mRNA predominantly localized to vascular tissues of Hypericum perforatum (roots, stems) and mesophyll cells (leaves), consistent with roles in systemic stress response rather than gland-specific hypericin biosynthesis [5].
Table 1: Evolutionary Distribution of Bet v 1-like Superfamily
Protein Family | Pfam ID | Taxonomic Range | Representative Function |
---|---|---|---|
PR-10 (HyP-1/Bet v 1) | PF00407 | Plants (all divisions) | Phytohormone/flavonoid binding |
START domains | PF01852 | Eukarya, Bacteria | Steroid/lipid transfer |
Polyketide cyclases | PF00848 | All superkingdoms | Polycyclic aromatic degradation |
Major Latex Proteins | PF00387 | Plants | Stress response, ripening |
NCS* enzymes | PF17368 | Plants (eudicots) | Alkaloid biosynthesis |
High-resolution X-ray structures (≤1.30 Å) reveal HyP-1’s capacity to bind diverse ligands across three distinct sites, a feature first identified via complexes with the fluorescent probe 8-anilinonaphthalene-1-sulfonate (ANS) and later with melatonin (MEL):
Competitive crystallization assays demonstrate physiological relevance: MEL binding persists even in the presence of the common PR-10 ligand trans-zeatin, and among tested phytohormones, only MEL yielded crystalline HyP-1 complexes. This specificity, alongside structural mimicry of ANS binding geometries, confirms Sites 1–3 as biologically relevant ligand-docking zones [1] [9]. HyP-1 represents only the second protein (after human quinone reductase) with crystallographically confirmed MEL binding [1].
Table 2: Structural Details of Key HyP-1-Ligand Complexes
Ligand | PDB ID | Resolution (Å) | Binding Sites Occupied | Key Protein-Ligand Interactions |
---|---|---|---|---|
Melatonin | 5I8F | 1.30 | Site 1, Site 3 | H-bonds: Tyr83 (Site 1); Lys33/Tyr150 (Site 3). Hydrophobic: Phe137, Phe141, Leu146 |
ANS | 4N3E | 2.43 | Site 1, Site 2, Site 3 | Ionic: ANS sulfonate with Arg68/His70 (Site 2). Hydrophobic: Site 1 & Site 3 naphthalene burial |
The HyP-1 cavity exhibits exceptional plasticity modulated by the C-terminal α3-helix. Molecular dynamics (MD) simulations reveal this helix acts as a dynamic "lid," with its positional fluctuations (~1.5–3.0 Å RMSD) directly altering solvent accessibility of Sites 1 and 2. Loop regions (L3, L5, L7, L9) forming the cavity’s "fingertips" show elevated atomic displacement parameters (B-factors >50 Ų), indicating intrinsic flexibility essential for ligand ingress/egress [1] [3]. MD-derived root-mean-square fluctuation (RMSF) values exceed crystallographic B-factors, suggesting X-ray restraints underestimate true side-chain mobility, particularly for residues 30–35 (Loop L3) and 145–155 (Helix α3) [3].
This flexibility enables adaptation to ligands of varying steric bulk:
Table 3: Dynamic Metrics of HyP-1 Structural Elements
Structural Region | Crystallographic B-factor Range (Ų) | MD RMSF (Å) | Functional Implication |
---|---|---|---|
β-sheet core (β1-β7) | 15–30 | 0.5–1.2 | Structural rigidity |
Loop L3 | 35–55 | 1.8–3.5 | Ligand entry (Site 1) |
Loop L7 | 30–45 | 1.5–2.8 | Site 2 solvent exposure |
Helix α3 (C-terminal) | 25–60 | 2.0–4.2 | Cavity volume modulation, dimerization interface |
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: